molecular formula C13H11FO3S B12054743 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride

4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride

Cat. No.: B12054743
M. Wt: 266.29 g/mol
InChI Key: GKOAHXFFXWQOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride (C₁₃H₁₁FO₃S) is a sulfonyl fluoride derivative featuring a biphenyl backbone with a methoxy (-OCH₃) group at the 4'-position and a sulfonyl fluoride (-SO₂F) group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the methoxy group (electron-donating) and the sulfonyl fluoride moiety (electrophilic), making it suitable for click chemistry and covalent inhibition applications .

Properties

Molecular Formula

C13H11FO3S

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3

InChI Key

GKOAHXFFXWQOBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Diazotization of 4-Amino-4'-methoxybiphenyl

The precursor 4-amino-4'-methoxybiphenyl is diazotized using tert-butyl nitrite and HBF₄ in ethanol at 0°C. The resulting arenediazonium tetrafluoroborate is isolated via precipitation with diethyl ether.

Fluorosulfonylation with DABSO and KHF₂

The diazonium salt reacts with DABSO (dibenzothiophene sulfone) and KHF₂ in acetonitrile under CuCl₂ catalysis (20 mol%) with 6,6’-dimethyl-2,2’-dipyridyl as a ligand. The reaction proceeds at room temperature for 12 hours, yielding the sulfonyl fluoride after silica gel chromatography.

Key Data:

ParameterValue
Yield70–85%
Reaction Time12 hours
Temperature25°C
CatalystCuCl₂ (20 mol%)

This method is notable for its tolerance of electron-donating groups like methoxy, ensuring minimal side reactions.

SuFEx-Based Sulfur(VI) Fluoride Exchange

Sulfur-Fluoride Exchange (SuFEx) chemistry enables modular synthesis of sulfonyl fluorides from phenolic precursors.

Synthesis of 4'-Methoxybiphenyl-4-ol

4'-Methoxybiphenyl-4-ol is prepared via Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-bromophenol, followed by deprotection.

Reaction with Desmethyl SuFEx-IT

The phenol intermediate reacts with desmethyl SuFEx-IT (1-(fluorosulfonyl)-3-methyl-1H-imidazole trifluoromethanesulfonate) in acetonitrile at room temperature. The reaction completes within 30–90 minutes, achieving near-quantitative conversion.

Optimization Insights:

  • Base: Triethylamine (3 equiv) enhances nucleophilic attack on the SuFEx reagent.

  • Solvent: Anhydrous MeCN minimizes hydrolysis side reactions.

Key Data:

ParameterValue
Yield89–94%
Reaction Time1.5 hours
Temperature25°C

Reductive Decarboxylative Fluorosulfonylation

This method converts carboxylic acids directly into sulfonyl fluorides, bypassing intermediate sulfonyl chlorides.

Synthesis of 4'-Methoxybiphenyl-4-carboxylic Acid

4'-Methoxybiphenyl-4-carboxylic acid is synthesized via oxidation of 4-acetyl-4'-methoxybiphenyl using NaOBr in dioxane.

Decarboxylative Fluorosulfonylation

The carboxylic acid reacts with NFSI (N-fluorobenzenesulfonimide) in the presence of Pd(dba)₂ and Et₃N at 80°C. The reaction proceeds via a radical mechanism, with 19F NMR confirming >90% conversion.

Key Data:

ParameterValue
Yield65–72%
Reaction Time9 hours
CatalystPd(dba)₂ (10 mol%)

Comparative Analysis of Methods

The table below evaluates the scalability, cost, and practicality of each approach:

MethodYield (%)Cost (Relative)ScalabilityFunctional Group Tolerance
Sandmeyer Fluorosulfonylation70–85ModerateHighExcellent
SuFEx Chemistry89–94HighMediumModerate
Decarboxylative Approach65–72LowLowLimited

Advantages and Limitations:

  • Sandmeyer: High scalability but requires diazonium salt handling.

  • SuFEx: Rapid and efficient but relies on specialized reagents.

  • Decarboxylative: Direct but lower yields and radical intermediates complicate purification .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfonamide derivative.

    Substitution: Formation of various sulfonyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine and cysteine . This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride C₁₃H₁₁FO₃S ~254.29 (estimated) 4'-OCH₃, 4-SO₂F High hydrolytic stability; used in covalent inhibition and Suzuki coupling .
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride C₁₃H₁₁ClO₃S 282.74 4'-OCH₃, 4-SO₂Cl Higher reactivity than fluoride; hazardous (H314, skin corrosion) .
4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride C₁₂H₈ClFO₂S 270.70 4'-F, 4-SO₂Cl Electron-withdrawing F enhances electrophilicity; mp 82–84°C .
[1,1'-Biphenyl]-4-sulfonyl fluoride C₁₂H₉FO₂S 236.26 4-SO₂F (no substituents) Simpler structure; used in click chemistry .
4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride C₁₂H₁₀FNO₂S 251.28 4'-NH₂, 4-SO₂F Strong electron-donating NH₂ group; potential for bioactivity .
4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride C₁₂H₈Cl₂O₂S 287.22 4'-Cl, 4-SO₂Cl Increased steric hindrance; used in peptide coupling .
Key Observations:
  • In contrast, electron-withdrawing groups (e.g., -F in 4'-Fluoro derivatives) enhance sulfonyl electrophilicity .
  • Reactivity : Sulfonyl chlorides (e.g., 4'-Methoxy chloride) are more reactive toward nucleophiles than fluorides but less stable hydrolytically. Fluorides balance reactivity and stability, making them preferred for bioconjugation .
Suzuki-Miyaura Cross-Coupling
  • 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride participates in palladium-catalyzed cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid), yielding biaryls with high efficiency (89% yield) .
  • Comparatively, 4'-Fluoro chloride and 4'-Chloro chloride are less commonly used in such reactions due to their higher reactivity and side-reaction propensity .
Click Chemistry and Bioconjugation
  • Sulfonyl fluorides, including the methoxy derivative, are "clickable" due to their selective reactivity with nucleophiles (e.g., amines, thiols). The methoxy group may enhance solubility in polar solvents, aiding biological applications .
  • In contrast, sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) are more stable but lack the tunable reactivity of fluorides .

Biological Activity

4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a methoxy group and a sulfonyl fluoride moiety, which is crucial for its reactivity. The sulfonyl fluoride group is known to interact with nucleophilic sites in proteins, leading to covalent modifications that can inhibit enzymatic activity.

The primary mechanism of action for 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic amino acid residues in target proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
  • Altered Protein Function : By covalently binding to proteins, it can disrupt normal biochemical pathways.

Biological Activity Overview

The biological activities of 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride include:

  • Enzyme Inhibition : Particularly effective against proteases and other enzymes involved in cellular signaling.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains by inhibiting essential enzymatic functions.

Case Studies

  • Proteasome Inhibition :
    • A study demonstrated that sulfonyl fluorides, including derivatives similar to 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride, act as potent proteasome inhibitors. The IC50 values ranged from 7 nM to 1.7 μM for various analogs, indicating strong inhibitory effects on proteasome activity .
  • Antitrypanosomal Activity :
    • Another research effort screened sulfonyl fluorides against Trypanosoma brucei, identifying several compounds with sub-micromolar activity. These findings suggest that similar derivatives could be explored for treating trypanosomiasis .

Data Tables

Activity Type IC50 Values (nM) Notes
Proteasome Inhibition7 - 1700Strong inhibition observed in various studies .
Antitrypanosomal Activity<1000Selective against T. brucei with significant potency .

Q & A

Q. What are the standard synthetic routes for preparing 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold. A methoxy-substituted aryl boronic acid reacts with a halogenated (e.g., bromo or iodo) benzene sulfonyl fluoride precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or dioxane at 80–100°C . Post-coupling, purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the biphenyl intermediate. Sulfonyl fluoride formation may require fluorination of a sulfonyl chloride precursor using KF or AgF under anhydrous conditions .

Q. How should researchers handle and store 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride safely?

The compound is moisture-sensitive and reacts vigorously with nucleophiles. Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its corrosive properties (H314 hazard) .

Q. What analytical techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm biphenyl connectivity and methoxy group (δ ~3.8 ppm for OCH₃).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (expected [M+H]⁺ ~291.07 for C₁₃H₁₁FO₃S).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S-F stretch) confirm sulfonyl fluoride functionality .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

The electron-donating methoxy group at the 4'-position activates the biphenyl system, increasing the electron density at the para position of the sulfonyl fluoride. This can alter reaction rates in nucleophilic substitutions (e.g., slower reactivity with amines compared to sulfonyl chlorides) and stabilize intermediates in catalytic cycles. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in stability data for sulfonyl fluorides under varying conditions?

Conflicting reports on thermal stability may arise from impurities (e.g., residual chloride). Use accelerated stability testing :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.
  • HPLC-MS : Monitor degradation products (e.g., sulfonic acids) under humidity (40–60% RH) and elevated temperatures (40°C).
  • Karl Fischer Titration : Quantify moisture content in batches to correlate with stability .

Q. How can researchers optimize reaction yields for derivatizing this compound in medicinal chemistry?

Parallel reaction screening is critical:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis.
  • Catalyst Systems : For amide couplings, use HATU/DIPEA in DMF at 0°C to minimize side reactions.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of nucleophile (e.g., amine) to sulfonyl fluoride to account for moisture-induced losses.
  • Workflow : Quench reactions with ice-cold water and extract with ethyl acetate to isolate products .

Methodological Notes

  • Contradiction Management : Cross-validate purity data using orthogonal techniques (e.g., NMR vs. HPLC).
  • Advanced Characterization : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in biphenyl systems.
  • Safety Protocols : Always include a scavenger (e.g., polymer-bound thiourea) to neutralize residual sulfonyl fluoride in reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.